molecular formula C9H16N2 B101450 5-isobutyl-6-methyl-2,3-dihydropyrazine CAS No. 15986-97-7

5-isobutyl-6-methyl-2,3-dihydropyrazine

Cat. No.: B101450
CAS No.: 15986-97-7
M. Wt: 152.24 g/mol
InChI Key: VQJLOJIVKFBJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isobutyl-6-methyl-2,3-dihydropyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its unique structure, which includes a methyl group and a 2-methylpropyl group attached to the pyrazine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isobutyl-6-methyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanal with 2,3-diaminobutane in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-isobutyl-6-methyl-2,3-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.

    Substitution: The methyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyrazine N-oxides

    Reduction: Dihydropyrazine derivatives

    Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
5-Isobutyl-6-methyl-2,3-dihydropyrazine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Reactivity and Transformations
The compound can undergo several chemical reactions, including:

  • Oxidation : It can be oxidized to form pyrazine N-oxides using agents such as hydrogen peroxide.
  • Reduction : Reduction reactions can yield dihydropyrazine derivatives with agents like sodium borohydride.
  • Substitution : The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions.

Biological Applications

Potential Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential uses in pharmaceuticals as an antimicrobial agent.

Anticancer Research
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving interaction with specific molecular targets in cancer cells.

Medicinal Applications

Therapeutic Properties
The medicinal potential of this compound is under exploration. Its derivatives are being studied for their biological activities, including:

  • Antimycobacterial Activity : Similar compounds have been recognized for their efficacy against tuberculosis.
  • Cytotoxicity Studies : Research is ongoing to determine the cytotoxic effects of this compound on various cancer cell lines.

Industrial Applications

Flavoring Agent
In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma profile. It contributes to the flavor complexity in processed foods and beverages, especially those that undergo Maillard reactions.

Material Development
The compound is being explored for its potential in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers or other materials for enhanced performance characteristics.

Data Table: Comparison of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisVersatile for creating complex molecules
BiologyAntimicrobial and anticancer researchEffective against bacterial strains; inhibits tumor growth
MedicinePotential therapeutic propertiesInvestigated for antimicrobial and anticancer efficacy
IndustryFlavoring agent in food productsEnhances flavor complexity; used in processed foods

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products.
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity, sparking interest in further investigations into its mechanisms of action and therapeutic applications.
  • Flavor Profile Analysis : In a sensory evaluation study, the addition of this compound to potato chips improved the overall flavor profile, demonstrating its effectiveness as a flavor enhancer derived from Maillard reaction products.

Mechanism of Action

The mechanism of action of 5-isobutyl-6-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,6-Dimethylpyrazine

Comparison

Compared to other similar compounds, 5-isobutyl-6-methyl-2,3-dihydropyrazine is unique due to the presence of both a methyl group and a 2-methylpropyl group on the pyrazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

15986-97-7

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine

InChI

InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3

InChI Key

VQJLOJIVKFBJCA-UHFFFAOYSA-N

SMILES

CC1=NCCN=C1CC(C)C

Canonical SMILES

CC1=NCCN=C1CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.